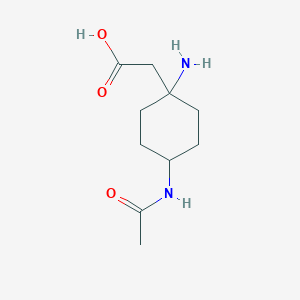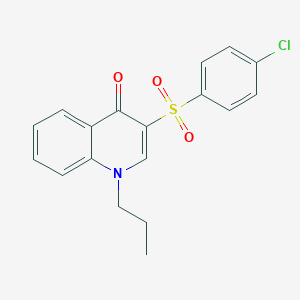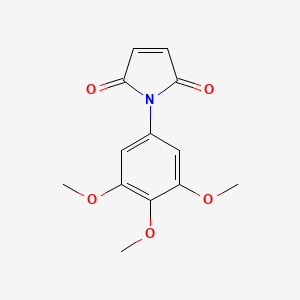![molecular formula C14H16N2O2 B2517711 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol CAS No. 2202001-64-5](/img/structure/B2517711.png)
4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol is a compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the oxolan-3-ol moiety. One common method involves the reaction of 2-methylquinoline with an appropriate oxirane derivative under acidic or basic conditions to yield the desired product. The reaction conditions may vary depending on the specific reagents used, but typically involve temperatures ranging from room temperature to reflux conditions and reaction times ranging from a few hours to several days .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups at the quinoline moiety .
科学的研究の応用
4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
作用機序
The mechanism of action of 4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2-Methylquinoline: A quinoline derivative with similar structural features but lacking the oxolan-3-ol moiety.
4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 4-position.
Quinoline N-oxide: An oxidized form of quinoline with an N-oxide functional group
Uniqueness
4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol is unique due to the presence of both the quinoline and oxolan-3-ol moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
特性
IUPAC Name |
4-[methyl(quinolin-2-yl)amino]oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16(12-8-18-9-13(12)17)14-7-6-10-4-2-3-5-11(10)15-14/h2-7,12-13,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIFKYYLIHOWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2517628.png)
![ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2517631.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)
![N-[5-Carbamoyl-2-[(3-methyl-2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2517635.png)







![6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2517645.png)
![1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde](/img/structure/B2517646.png)
![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)
